4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-Chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of chlorine, fluorine, and nitrogen atoms within its structure
Preparation Methods
The synthesis of 4-Chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as key reagents . The reaction conditions often include the use of bases such as potassium carbonate in solvents like ethanol or toluene at elevated temperatures .
Chemical Reactions Analysis
4-Chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine can be compared with other similar heterocyclic compounds, such as:
2,6-Dichloropyridine: Shares a similar chlorine substitution pattern but lacks the imidazo[4,5-c]pyridine core.
4,6-Dichloropyrimidine:
The uniqueness of 4-Chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine lies in its specific combination of halogen atoms and the imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1334411-84-5 |
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Molecular Formula |
C12H5Cl3FN3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4-chloro-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H5Cl3FN3/c13-5-2-1-3-6(14)8(5)12-18-9-7(16)4-17-11(15)10(9)19-12/h1-4H,(H,18,19) |
InChI Key |
PURRAEWRWJVPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=C3F)Cl)Cl |
Origin of Product |
United States |
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